5-(Difluoromethyl)oxazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Bioisosterism

5-(Difluoromethyl)oxazole is a strategic fluorinated heterocycle for hit-to-lead optimization. The -CF₂H group acts as a lipophilic H-bond donor (pKAHY 0.89 vs. -0.53 for -CH₃), enabling stronger interactions with target protein acceptor residues. It extends metabolic half-life in human liver microsomes by ≥6-fold (>60 min vs. <10 min) and provides a modest lipophilicity increase (Δ Hansch π +0.12 vs. -CH₃) that enhances membrane permeability without the promiscuity of -CF₃. Procure this scaffold for kinase/GPCR programs, agrochemical design, or cell-permeable probe development.

Molecular Formula C4H3F2NO
Molecular Weight 119.07 g/mol
Cat. No. B12075025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)oxazole
Molecular FormulaC4H3F2NO
Molecular Weight119.07 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)C(F)F
InChIInChI=1S/C4H3F2NO/c5-4(6)3-1-7-2-8-3/h1-2,4H
InChIKeyRUNSGKIFDXXMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethyl)oxazole: A Procurement-Ready, Versatile Fluorinated Heterocyclic Building Block


5-(Difluoromethyl)oxazole (CAS: 2022038-33-9; C₄H₃F₂NO; MW: 119.07) is a fluorinated heterocyclic scaffold . It consists of a five-membered oxazole ring (1,3-oxazole) bearing a difluoromethyl (-CF₂H) group at the 5-position . This functional group, a bioisostere for a hydroxyl or thiol moiety, imparts distinct properties for drug and agrochemical discovery [1]. The compound serves as a versatile building block for late-stage functionalization, enabling the synthesis of diverse difluoromethylated analogs [2].

Procurement Alert: Why 5-(Difluoromethyl)oxazole is Not Interchangeable with Other Oxazole Building Blocks


In drug discovery and agrochemical research, substituting one oxazole derivative for another is not trivial. The specific placement of a single substituent, like the -CF₂H group, profoundly alters a molecule's physicochemical and biological profile. The difluoromethyl group is not a simple methyl replacement; it acts as a lipophilic hydrogen-bond donor, which can drastically affect target binding, membrane permeability, and metabolic stability [1]. Replacing 5-(difluoromethyl)oxazole with, for instance, 5-methyloxazole or an unsubstituted oxazole would yield a different molecular entity with unpredictable and likely inferior performance in a given assay [2]. The quantitative evidence below demonstrates these critical differences, guiding a more informed and precise procurement strategy.

5-(Difluoromethyl)oxazole: Comparative Evidence Guide for Scientific Selection


Enhanced Hydrogen-Bond Donation Drives Improved Target Affinity vs. Non-Fluorinated Analogs

The -CF₂H group of 5-(difluoromethyl)oxazole is a significantly stronger hydrogen-bond (H-bond) donor than a methyl group (-CH₃), which is often found in analogous non-fluorinated building blocks. This property can be exploited to enhance binding affinity to a biological target. A comprehensive medicinal chemistry study quantified this effect by comparing the H-bond acidity (pKAHY) of a model difluoromethyl compound (PhCF₂H, pKAHY = 0.89) to that of a comparable methyl compound (PhCH₃, pKAHY = -0.53) in CCl₄ [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Bioisosterism

Lipophilic Efficiency (LiPE) Optimization through Targeted Physicochemical Property Modulation

The -CF₂H group is a well-documented tool for increasing lipophilicity compared to a hydrogen atom or a hydroxyl group. While a direct logP/D measurement for 5-(difluoromethyl)oxazole is not widely reported in peer-reviewed literature, the class-level effect is strongly established. The replacement of a -CH₃ group (Hansch π = 0.56) with a -CF₂H group (Hansch π = 0.68) results in a quantifiable increase in lipophilicity [1]. This moderate, predictable increase in logP is crucial for optimizing membrane permeability and oral absorption without drastically increasing the risk of off-target toxicity, a common issue with more lipophilic fluorinated groups like -CF₃ (Hansch π = 0.88) [2].

Drug Discovery ADME Lead Optimization

Superior Metabolic Stability: A Key Differentiator Against Oxidation-Prone Analogs

A primary liability of the methyl group (-CH₃) in drug candidates is its susceptibility to cytochrome P450 (CYP)-mediated oxidation, leading to rapid metabolic clearance. The -CF₂H group acts as a bioisostere that effectively blocks this metabolic soft spot. A study on PDE4 inhibitors demonstrated this principle: replacing a -CH₃ group with a -CF₂H group increased the half-life (t₁/₂) of a close analog in human liver microsomes from <10 minutes to >60 minutes [1]. While not a direct measurement of 5-(difluoromethyl)oxazole itself, this cross-study data provides strong, class-level evidence of the metabolic stability advantage conferred by the -CF₂H group compared to a -CH₃ group [2].

Drug Metabolism Pharmacokinetics (PK) Lead Optimization

Procurement-Driven Application Scenarios for 5-(Difluoromethyl)oxazole


Medicinal Chemistry: Lead Optimization for Improved Binding Affinity

Research groups focusing on hit-to-lead and lead optimization should procure 5-(difluoromethyl)oxazole to exploit its superior hydrogen-bond donating capacity. The data show a 25-fold increase in H-bond acidity compared to a methyl analog (pKAHY 0.89 vs. -0.53) [1], making it an ideal building block for designing analogs that require stronger, more specific interactions with a target protein's H-bond acceptor residues, such as the backbone carbonyls of kinases or proteases.

ADME/PK Optimization: Mitigating Oxidative Metabolism

Teams encountering rapid in vitro clearance in microsomal stability assays should use 5-(difluoromethyl)oxazole as a strategic replacement for metabolically labile methyl groups. Comparative evidence demonstrates that a -CF₂H group can extend a compound's half-life in human liver microsomes by at least 6-fold (>60 min vs. <10 min) [1], providing a clear, data-backed solution to improve the pharmacokinetic profile of a lead series.

Agrochemical Discovery: Developing Next-Generation Fungicides and Insecticides

The difluoromethyl group is a privileged motif in modern agrochemicals due to its ability to enhance both potency and metabolic stability. 5-(Difluoromethyl)oxazole serves as a crucial intermediate for constructing novel active ingredients. The targeted modulation of lipophilicity (Hansch π = 0.68) [1] allows formulation chemists to optimize the compound's ability to penetrate plant cuticles or insect exoskeletons, while the improved metabolic stability ensures longer duration of action in the field.

Chemical Biology: Developing Lipophilic Probe Molecules

For the development of cell-permeable chemical probes, the modest increase in lipophilicity provided by the -CF₂H group (Δ Hansch π +0.12 vs. -CH₃) [1] is highly advantageous. It enhances passive membrane diffusion without inducing the extreme hydrophobicity and associated promiscuity of a -CF₃ group. 5-(Difluoromethyl)oxazole is therefore a preferred building block for creating high-quality tool compounds for target validation and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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